molecular formula C22H22O10 B150473 Physcion 8-glucoside CAS No. 26296-54-8

Physcion 8-glucoside

Cat. No.: B150473
CAS No.: 26296-54-8
M. Wt: 446.4 g/mol
InChI Key: WLXGUTUUWXVZNM-DQMLXFRHSA-N
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Description

Physcion 8-glucoside (physcion-8-O-β-glucopyranoside) is an anthraquinone glycoside derived from its aglycone, physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone). Glycosylation at the 8-hydroxy position enhances its solubility and bioavailability compared to the parent compound . This compound is found in medicinal plants such as Cassiae Semen and Polygonum multiflorum, where it contributes to antioxidative, anti-inflammatory, and anti-cancer properties . Its structural features, including the methyl group at C-6 and glucopyranoside at C-8, differentiate it from other anthraquinones and influence its pharmacological activity .

Properties

IUPAC Name

1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXGUTUUWXVZNM-DQMLXFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415749
Record name Physcion 8-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26296-54-8
Record name Physcion 1-O-β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26296-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physcion 8-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Physcion 8-glucoside can be synthesized through the glycosylation of physcion (an anthraquinone derivative) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. The roots of Polygonum multiflorum or Rheum palmatum are commonly used. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Physcion 8-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form physcion, which is the aglycone form.

    Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release physcion and glucose.

    Reduction: It can be reduced to form dihydrothis compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly employed.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Scientific Research Applications

Chemical Applications

Reference Compound in Analytical Chemistry

  • Physcion 8-glucoside serves as a reference compound for identifying and quantifying anthraquinone glycosides in plant extracts. It is particularly useful in high-performance liquid chromatography (HPLC) for analyzing complex mixtures derived from natural sources.

Chemical Reactions

  • The compound undergoes several reactions:
    • Oxidation : Converts to physcion (the aglycone form).
    • Hydrolysis : Breaks down into physcion and glucose under acidic conditions.
    • Reduction : Can be reduced to dihydrophyscion using reducing agents like sodium borohydride.

Biological Applications

Plant Defense Mechanisms

  • Research indicates that this compound plays a role in plant defense, promoting growth and resilience against environmental stressors. Its effects on plant development are notable, suggesting potential agricultural applications.

Anticancer Properties

  • Numerous studies have highlighted the anticancer potential of this compound. It exhibits:
    • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cells, including gastric cancer cells, by inducing apoptosis and modulating cell signaling pathways .
    • Mechanism of Action : It interferes with the nuclear factor-κB (NF-κB) pathway, enhancing the sensitivity of drug-resistant cancer cells to chemotherapy .

Medical Applications

Antimicrobial and Hepatoprotective Effects

  • This compound demonstrates antimicrobial properties and hepatoprotective effects, making it a candidate for treating liver-related ailments . It has also shown promise in anti-sepsis activities and ameliorative effects against conditions like dementia .

Antidiabetic Potential

  • Recent computational studies suggest that this compound and related compounds may act as inhibitors of the sodium-glucose cotransporter 2 (SGLT2), indicating their potential use in managing type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys .

Industrial Applications

Natural Dyes and Pigments

  • Due to its vibrant color stability, this compound is utilized in developing natural dyes and pigments for various industrial applications. Its extraction from natural sources like Polygonum multiflorum enhances its appeal in sustainable product development.

Case Studies

  • Anticancer Activity Study
    • A study demonstrated that this compound effectively induces ferroptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels, intracellular Fe²⁺ levels, and malondialdehyde (MDA) generation. This mechanism highlights its potential as a therapeutic agent against resistant cancer types .
  • Antidiabetic Efficacy Assessment
    • A computational study compared binding affinities of this compound to SGLT2 with a control drug (dapagliflozin). Results indicated favorable binding interactions, suggesting its potential as an antidiabetic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The table below highlights key structural distinctions between Physcion 8-glucoside and related anthraquinones:

Compound Substituents Glycosylation Site Key Functional Groups
This compound -CH3 at C-6; -O-β-glucopyranoside at C-8 C-8 Methoxy (C-3), methyl (C-6)
Physcion (aglycone) -CH3 at C-6; -OH at C-8 None Methoxy (C-3), methyl (C-6)
Emodin -OH at C-1, C-3, C-6, and C-8 None Hydroxyl groups at multiple sites
Emodin-8-glucoside -O-β-glucopyranoside at C-8 C-8 Hydroxyl groups at C-1, C-3, C-6
Rhein -COOH at C-3; -OH at C-1, C-6, and C-8 None Carboxyl (C-3), hydroxyl groups
Aloe-emodin -CH2OH at C-3; -OH at C-1, C-6, and C-8 None Hydroxymethyl (C-3)

Key Observations :

  • Glycosylation at C-8 (as in this compound and emodin-8-glucoside) improves solubility and modifies inhibitory effects on enzymes like UGT1A1 .

Pharmacological Targets and Mechanisms

Target Overlap and Specificity

Network pharmacology studies reveal that anthraquinones, including physcion and its derivatives, target proteins such as:

  • ESR1 (estrogen receptor 1): Involved in hormone-responsive cancers.
  • LCK (lymphocyte-specific protein tyrosine kinase): Regulates T-cell activation.
  • ACHE (acetylcholinesterase): Associated with neurodegenerative diseases .

This compound shares these targets with other anthraquinones but exhibits a "concentrated" effect compared to stilbenes (e.g., resveratrol), which act on 29 proteins versus 13 for anthraquinones .

Mechanism of Action
  • AMPK/GSK3β Signaling : Physcion (aglycone) activates AMPK, inhibiting SOX2 and reducing cancer metastasis. Glycosylation may alter its cellular uptake and ROS generation, modulating this pathway .
  • UGT1A1 Inhibition : Emodin-8-glucoside shows strong inhibition (Ki = 3.425 μM), whereas physcion (aglycone) and its 8-glucoside have weaker effects (Ki = 94.75 μM for physcion). This disparity is attributed to the absence of a 6-hydroxyl group in physcion derivatives .

Inhibitory Potency and Selectivity

The table below compares the inhibitory effects of selected compounds on UGT1A1:

Compound Ki (μM) for UGT1A1 Structural Basis for Activity
Emodin 127.3 Multiple hydroxyl groups enhance binding
Emodin-8-glucoside 3.425 8-Glucosylation improves affinity via H-bonding
Physcion (aglycone) 94.75 Methylation at C-6 reduces H-bonding capacity
Rhein 127.3 Carboxyl group at C-3 disrupts binding

Notable Findings:

  • Glycosylation at C-8 significantly enhances emodin’s inhibitory potency but has minimal impact on physcion due to its C-6 methyl group .
  • Rhein’s carboxyl group at C-3 further reduces affinity for UGT1A1 compared to emodin .

Biological Activity

Physcion 8-glucoside (PG) is a bioactive compound belonging to the anthraquinone class, primarily found in various plant species such as Rheum palmatum and Senna obtusifolia. This article explores the biological activities of PG, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

This compound has the chemical formula C22H22O10C_{22}H_{22}O_{10} and is characterized by an anthraquinone backbone with a glucoside moiety. Its structure contributes to its solubility and bioactivity, making it a subject of interest in pharmacological research .

Anticancer Activity

Research indicates that PG exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Regulation : PG modulates several cell signaling pathways associated with cell cycle regulation, including those involving protein kinases and transcription factors .
  • Inhibition of Metastasis : Studies have demonstrated that PG effectively suppresses cancer cell migration and invasion, making it a potential candidate for cancer therapy .
  • Chemosensitization : PG enhances the efficacy of conventional chemotherapeutic agents, providing a synergistic effect that can improve treatment outcomes .

Case Study: In Vitro Studies

A study assessed the cytotoxic effects of PG on human cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 50 µM against breast cancer cells. The compound was noted to significantly reduce cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
Breast Cancer50
Lung Cancer60
Colorectal Cancer55

Anti-inflammatory Properties

PG has demonstrated potent anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in various models. This activity is attributed to its ability to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial properties of PG have been explored against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes .

Neuroprotective Effects

Recent studies suggest that PG may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been reported to ameliorate cognitive deficits and reduce neuroinflammation by modulating signaling pathways involved in neuronal survival .

Case Study: Neuroprotective Activity

In an animal model of Alzheimer's disease, administration of PG resulted in:

  • Improved memory performance in behavioral tests.
  • Decreased levels of amyloid-beta plaques.
  • Reduced oxidative stress markers in brain tissue.

Q & A

Q. How is Physcion 8-glucoside structurally characterized in pharmacological studies?

this compound is identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key parameters include:

  • 1H-NMR and 13C-NMR data to confirm the glucoside moiety and anthraquinone backbone (e.g., δH 4.85 ppm for the anomeric proton of glucose) .
  • ESI-MS with molecular ion peaks at m/z 445.1 [M−H]⁻ and 446 [M+H]⁺, consistent with the molecular formula C₂₂H₂₂O₁₀ .
  • Melting point analysis (231–233°C) to verify purity .

Q. What in vitro assays are used to validate its anti-cancer activity?

Standard assays include:

  • MTT/WST-1 assays to measure dose- and time-dependent cytotoxicity (e.g., IC₅₀ values in A549 lung cancer cells after 48 hours) .
  • Flow cytometry to assess cell cycle arrest (e.g., G0/G1 phase arrest in MDA-MB-231 breast cancer cells) and apoptosis via Annexin V/PI staining .
  • Western blotting to quantify protein expression changes (e.g., downregulation of cyclin D1 for cell cycle arrest or cleaved caspase-3 for apoptosis) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported mechanisms of cell cycle arrest (e.g., G0/G1 vs. G2/M phase)?

Contradictory findings may arise from structural differences (e.g., aglycone physcion vs. its glucoside derivative) or cancer cell type-specific responses. Methodological considerations include:

  • Comparative dose-response studies to evaluate structure-activity relationships .
  • Transcriptomic profiling (RNA-seq) to identify differential gene expression pathways (e.g., p21/WAF1 for G0/G1 arrest vs. CDK1/cyclin B1 for G2/M arrest) .
  • Knockdown/overexpression models (e.g., siRNA targeting cell cycle regulators) to isolate mechanistic drivers .

Q. What experimental designs are recommended to evaluate its role in circadian rhythm regulation?

Studies on circadian clock proteins (e.g., BMAL1, CLOCK) require:

  • Time-course experiments with synchronized cells or animal models (e.g., mice exposed to 12-hour light/dark cycles) to track rhythmic protein expression .
  • Immunofluorescence and Western blotting to quantify BMAL1/CLOCK nuclear translocation and expression levels in ethanol-induced hepatosteatosis models .
  • Co-treatment with circadian disruptors (e.g., REV-ERB agonists) to assess pathway specificity .

Q. How can researchers optimize combination therapies involving this compound and existing drugs (e.g., sorafenib)?

Synergistic effects are evaluated via:

  • Isobologram analysis to determine combination indices (CI < 1 indicates synergy) .
  • miRNA profiling (e.g., miRNA-370) and glycolysis assays (e.g., lactate production, glucose uptake) to identify metabolic cross-talk with kinase inhibitors like sorafenib .
  • In vivo xenograft models with dual-treatment cohorts to validate tumor suppression efficacy .

Methodological Best Practices

Q. What statistical and reporting standards ensure reproducibility in this compound studies?

Adhere to guidelines from the Beilstein Journal of Organic Chemistry and NIH preclinical reporting principles:

  • Sample size : Report exact n values (not ranges) for biological replicates .
  • Error bars : Use standard deviation (SD) for technical replicates and standard error (SEM) for biological replicates .
  • Statistical tests : Specify one-/two-tailed t-tests and adjustments for multiple comparisons (e.g., Bonferroni) .
  • Source data : Publicly archive raw datasets (e.g., proteomics, qPCR) for independent validation .

Q. How to resolve conflicting data on its anti-inflammatory vs. pro-apoptotic effects?

Context-dependent effects (e.g., cell type, concentration) necessitate:

  • Dose-ranging studies to identify therapeutic windows (e.g., anti-inflammatory at low doses vs. pro-apoptotic at high doses) .
  • Cytokine profiling (e.g., ELISA for IL-1β, TNF-α) to distinguish inflammasome modulation from direct cytotoxicity .
  • Transcriptome-wide analysis (e.g., RNA-seq) to map dose-dependent pathway activation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
Physcion 8-glucoside

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